molecular formula C11H10O4 B12446837 Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate

Cat. No.: B12446837
M. Wt: 206.19 g/mol
InChI Key: YZCNMNIEOSATKG-UHFFFAOYSA-N
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Description

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate is a synthetic α,β-unsaturated ester featuring a conjugated system with a 3-formyl-4-hydroxyphenyl substituent (Figure 1). This compound is of interest due to its structural versatility, which enables diverse applications in medicinal chemistry and materials science. The electron-withdrawing formyl group and electron-donating hydroxyl group on the aromatic ring create a polarized electronic environment, influencing reactivity and biological interactions .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 3-(3-formyl-4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H10O4/c1-15-11(14)5-3-8-2-4-10(13)9(6-8)7-12/h2-7,13H,1H3

InChI Key

YZCNMNIEOSATKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Ester Hydrolysis

The acrylate ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

ConditionsReagentsProductYieldReference
Acidic hydrolysisHCl (aq.), reflux3-(3-formyl-4-hydroxyphenyl)acrylic acid75–85%
Basic hydrolysis (saponification)NaOH, H₂O/EtOH, 60°CSodium 3-(3-formyl-4-hydroxyphenyl)acrylate90%
  • Mechanistic Insight : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion for nucleophilic substitution.

Nucleophilic Additions to the Formyl Group

The aldehyde group participates in condensation and nucleophilic addition reactions.

Reaction TypeReagents/ConditionsProductApplicationReference
Oxime formationNH₂OH·HCl, EtOH, Δ(E)-3-(3-(hydroxyimino)methyl-4-hydroxyphenyl)acrylateChelation studies
Hydrazone formationHydrazine hydrate, RT3-(3-(hydrazonomethyl)-4-hydroxyphenyl)acrylateBioactive conjugates
  • Key Finding : Hydrazones derived from this compound show enhanced stability in biological assays, making them suitable for drug delivery systems .

Conjugate (Michael) Addition

The α,β-unsaturated ester undergoes Michael additions with nucleophiles at the β-position.

NucleophileConditionsProductSelectivityReference
BenzylamineDCM, RT, 12 hβ-Benzylamino ester derivative>90%
ThiophenolK₂CO₃, DMF, 40°Cβ-Phenylthio ester85%
  • Synthetic Utility : These adducts serve as intermediates for anticancer agents, as demonstrated in Jurkat cell apoptosis assays .

Electrophilic Aromatic Substitution

The hydroxyl and formyl groups direct electrophiles to specific positions on the aromatic ring.

ReactionReagentsMajor ProductRegioselectivityReference
NitrationHNO₃, H₂SO₄, 0°C3-formyl-4-hydroxy-5-nitrophenyl acrylatePara to -OH
SulfonationSO₃, H₂SO₄, 50°C3-formyl-4-hydroxy-5-sulfophenyl acrylateOrtho to -CHO
  • Structural Impact : Nitration at the para position to the hydroxyl group enhances hydrogen-bonding capacity, influencing crystallization behavior.

Reduction Reactions

Selective reduction of functional groups modifies reactivity.

Target GroupReagentsProductNotesReference
Formyl (-CHO)NaBH₄, MeOH3-(3-(hydroxymethyl)-4-hydroxyphenyl)acrylateRetains ester
α,β-Unsaturated esterH₂ (1 atm), Pd/C, EtOAc3-(3-formyl-4-hydroxyphenyl)propanoateSaturated ester
  • Application : Reduced derivatives exhibit altered bioavailability, as shown in lipid peroxidation assays .

Protection/Deprotection Strategies

The phenolic hydroxyl group is often protected during synthesis.

StepReagentsProductDeprotectionReference
AcetylationAc₂O, pyridine, RT3-formyl-4-acetoxyphenyl acrylateNaOH/MeOH
BenzylationBnBr, K₂CO₃, DMF3-formyl-4-benzyloxyphenyl acrylateH₂/Pd-C
  • Utility : Protected intermediates enable selective functionalization of the acrylate or formyl groups .

Cycloaddition Reactions

The α,β-unsaturated ester participates in Diels-Alder reactions.

DieneConditionsProductStereochemistryReference
1,3-ButadieneToluene, 100°C, 24 hBicyclic lactone derivativeEndo preference
  • Outcome : Cycloadducts show improved thermal stability, relevant to polymer chemistry .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.

    Industry: Used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and formyl groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents on Phenyl Ring Key Properties References
Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate 3-formyl, 4-hydroxy High electrophilicity due to formyl group; potential antimicrobial activity
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate 4-nitro Strong electron-withdrawing nitro group enhances NLO properties; used in optoelectronics
Methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate 3,4-dihydroxy (caffeate derivative) Antioxidant activity; prone to oxidation and ester hydrolysis
Methyl (2E)-3-(2-methoxyphenyl)prop-2-enoate 2-methoxy Electron-donating methoxy group stabilizes π-system; moderate antimicrobial activity
Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate 4-fluoro Fluorine enhances metabolic stability; used in drug design
Methyl (2E)-3-(naphthalen-1-yl)prop-2-enoate Naphthalen-1-yl Extended aromatic system improves fluorescence; used in sensors

Key Observations :

  • Electrophilicity : The 3-formyl group in the target compound increases electrophilicity at the β-carbon, enhancing reactivity in Michael addition reactions compared to nitro or methoxy analogs .
  • Hydrogen Bonding: The 4-hydroxy group facilitates hydrogen bonding, improving solubility in polar solvents relative to non-polar derivatives like the naphthalen-1-yl analog .
  • Stability : Fluorinated and methoxy-substituted analogs exhibit greater stability under acidic conditions compared to the hydrolytically sensitive dihydroxy derivatives .

Electronic and Spectroscopic Properties

  • UV-Vis Spectroscopy : The target compound’s absorption maxima (λmax ~320 nm) are redshifted compared to the 4-nitro analog (λmax ~290 nm) due to conjugation between the formyl group and the α,β-unsaturated ester .

Physicochemical and Crystallographic Features

  • Solubility : The 3-formyl-4-hydroxy derivative is sparingly soluble in water but highly soluble in DMSO, similar to nitro and methoxy analogs .
  • Crystal Packing : X-ray studies of the 4-nitrophenyl analog reveal a planar conformation with dihedral angles of 5.2° between the phenyl and ester groups, whereas the naphthalen-1-yl derivative adopts a twisted conformation (dihedral angle = 22.1°) due to steric hindrance .

Biological Activity

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate, also known as a derivative of hydroxycinnamic acid, has garnered attention for its diverse biological activities. This compound is characterized by its structural features, which include a methoxy group and a phenolic hydroxyl group, contributing to its potential pharmacological properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10O3\text{C}_{10}\text{H}_{10}\text{O}_3

Key Properties:

  • Molecular Weight: 178.18 g/mol
  • Solubility: Soluble in organic solvents, limited solubility in water
  • Stability: Sensitive to light and heat

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. For instance, a study demonstrated that this compound could significantly lower malondialdehyde (MDA) levels, a marker of oxidative damage, in rat models subjected to oxidative stress .

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies using macrophage cell lines showed a reduction in nitric oxide (NO) production upon treatment with this compound .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. A study found that this compound displayed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its effectiveness in inhibiting bacterial growth .

Case Study 1: In Vivo Antioxidant Activity

In a controlled experiment involving rats, administration of this compound resulted in a notable decrease in serum levels of lipid peroxidation products. The study administered doses equivalent to 100 mg/kg body weight over 14 days, demonstrating the compound's potential as a therapeutic agent against oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Mechanism

Another significant study investigated the anti-inflammatory mechanisms of this compound using an animal model of induced arthritis. The results showed that treatment with this compound led to reduced swelling and pain scores compared to control groups, alongside decreased levels of inflammatory markers in serum .

Research Findings

Study Biological Activity Findings
AntioxidantReduced MDA levels in rats
Anti-inflammatoryInhibited TNF-alpha production
AntimicrobialEffective against S. aureus and E. coli
Pain reliefReduced swelling in arthritis model

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